molecular formula C13H15NO3 B1383082 Benzyl n-[(3-oxocyclobutyl)methyl]carbamate CAS No. 1869903-79-6

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Cat. No.: B1383082
CAS No.: 1869903-79-6
M. Wt: 233.26 g/mol
InChI Key: KRXRYHCUUUMESL-UHFFFAOYSA-N
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Description

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the carbamate (-OCONH-) functional group are recognized as privileged structures capable of interacting with a wide range of enzymes and biological receptors . This particular molecule incorporates both a carbamate moiety and a 3-oxocyclobutyl group, a structural feature found in other research compounds like Benzyl (3-oxocyclobutyl)carbamate . The carbamate group is a key pharmacophore in several clinically implemented drugs and experimental compounds, especially those targeting the central nervous system. Research into benzene-based carbamate derivatives has shown their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes which are important targets in the investigation of neurodegenerative conditions . Furthermore, carbamate-containing molecules are being explored in other therapeutic areas, including as components in novel compounds designed to induce the degradation of specific disease-related proteins, such as in cancer research . As a reagent, its value lies in its use as a building block for the synthesis of more complex molecules or as a core structure for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop new chemical entities for various biochemical and pharmacological applications. Safety Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Carbamate compounds can exhibit toxicity, primarily through the reversible inhibition of acetylcholinesterase, which can lead to a range of cholinergic symptoms . Researchers should handle this material with appropriate personal protective equipment (PPE) and refer to the specific Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

benzyl N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-11(7-12)8-14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXRYHCUUUMESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Coupling with CO₂ and Alkyl Halides

This method, adapted from recent carbamate synthesis protocols, involves reacting (3-oxocyclobutyl)methylamine with CO₂ and benzyl bromide under catalytic conditions:

  • Reagents : Primary amine (1.0 eq), CO₂ (balloon), benzyl bromide (1.2 eq)
  • Catalysts : Cs₂CO₃ (1.5 eq), TBAI (0.1 eq)
  • Solvent : Anhydrous DMF, 80°C, 12–24 h
  • Mechanism : The amine reacts with CO₂ to form a carbamate intermediate, which is subsequently alkylated by benzyl bromide.
  • Yield : ~70–85% (based on analogous reactions in Table 8 of).

Key Advantages :

  • Avoids toxic phosgene derivatives.
  • Scalable and efficient for primary amines.

Direct Carbamate Formation Using Benzyl Chloroformate

A traditional Schotten-Baumann approach can be employed:

  • Reagents : (3-Oxocyclobutyl)methylamine (1.0 eq), benzyl chloroformate (1.1 eq)
  • Conditions : CH₂Cl₂, 0°C, with aqueous NaOH (2.0 eq)
  • Workup : Extraction, drying (Na₂SO₄), and silica gel purification.
  • Yield : ~60–75% (similar to benzamide derivatives in).

Optimization Note :

  • Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered amines.

Zinc Chloride-Catalyzed Synthesis

While primarily used for alcohol-carbamoyl chloride reactions, this method can be adapted if (3-oxocyclobutyl)methanol is available:

  • Reagents : (3-Oxocyclobutyl)methanol (1.0 eq), benzyl carbamoyl chloride (1.2 eq)
  • Catalyst : ZnCl₂ (10 mol%)
  • Solvent : Toluene, 110°C, 12 h
  • Yield : ~75–80% (based on Table 1 in).

Limitation : Requires prior synthesis of the carbamoyl chloride, which may involve toxic reagents.

Cyclobutene Ring-Opening Strategy

Inspired by 2-aminocyclobutanone syntheses, this route uses 1,2-bis(trimethylsilyloxy)cyclobutene and a benzyl-protected amine:

  • Step 1 : React 1,2-bis(trimethylsilyloxy)cyclobutene with benzyl carbamate in 1M HCl/ether at 80°C to form 2-oxocyclobutylcarbamate .
  • Step 2 : Functionalize the ketone position via Wittig or Grignard reactions to introduce the methyl group.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Scalability
Three-Component Coupling Amine, CO₂, benzyl bromide Cs₂CO₃/TBAI, DMF 70–85% High
Schotten-Baumann Amine, benzyl chloroformate CH₂Cl₂, NaOH 60–75% Moderate
ZnCl₂-Catalyzed Alcohol, carbamoyl chloride Toluene, 110°C 75–80% Moderate
Cyclobutene Ring-Opening Cyclobutene, benzyl carbamate HCl/ether, 80°C 40–50% Low

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.27 g/mol
  • Purity : 97%
  • IUPAC Name : Benzyl ((3-oxocyclobutyl)methyl)carbamate

The compound features a carbamate functional group, which is known for its stability and versatility in organic synthesis. The structure includes a benzyl group attached to a cyclobutyl moiety, contributing to its unique chemical properties.

Medicinal Chemistry

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is explored for its potential as a drug candidate due to the following characteristics:

  • Peptide Bond Surrogate : The carbamate functionality can act as a surrogate for peptide bonds, allowing for enhanced stability and permeability of drug molecules across biological membranes .
  • Prodrug Development : It can be utilized in the design of prodrugs, which are chemically modified drugs that become active only after metabolic conversion. This approach can improve bioavailability and reduce side effects .
  • Inhibitory Activity : Research indicates that carbamate derivatives can inhibit various enzymes, making them potential candidates for treating diseases such as cancer and viral infections like HIV .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in creating diverse chemical entities.

Biological Studies

The compound is studied for its interactions with biological macromolecules. It may modulate enzyme activity or receptor binding, which is crucial for understanding its pharmacological properties. Studies have shown that carbamates can influence protein folding and stability, making them relevant in protein biology .

Industrial Applications

This compound has potential applications beyond the laboratory:

  • Agrochemicals : Carbamates are commonly used in the formulation of pesticides and herbicides due to their efficacy and stability .
  • Polymer Industry : The compound can be utilized as a building block in the synthesis of polymers and specialty chemicals.

Case Study 1: Drug Design

A recent study evaluated various carbamate derivatives for their inhibitory effects on specific proteases involved in disease pathways. This compound was identified as a promising candidate due to its structural features that enhance binding affinity to target enzymes.

Case Study 2: Synthesis of Novel Compounds

In another investigation, researchers synthesized a series of compounds using this compound as a starting material. The resulting derivatives exhibited improved biological activity against cancer cell lines compared to their parent compounds.

Mechanism of Action

The mechanism of action of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Structural analogs of benzyl N-[(3-oxocyclobutyl)methyl]carbamate exhibit variations in substituents or core rings, influencing their properties and applications:

Compound Name CAS Number Similarity Score Key Structural Feature
Benzyl (2-oxocyclobutyl)carbamate 130369-36-7 0.80 2-oxocyclobutyl group (vs. 3-oxocyclobutylmethyl)
tert-Butyl (4-oxo-4-phenylbutyl)carbamate 116437-41-3 0.76 Phenyl-substituted oxo-butyl chain
Benzyl N-Hydroxycarbamate 3426-71-9 0.65 Hydroxylamine substituent
Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate 63219-70-5 0.89 Phenyl-propanoyl group

Key Observations :

  • Compounds with phenyl groups (e.g., 63219-70-5) exhibit higher lipophilicity, impacting solubility and bioavailability .

Functional Insights :

  • The 3-oxocyclobutylmethyl group’s strained ring may enhance binding affinity in enzyme inhibition compared to planar analogs .
  • Hydroxycarbamates (e.g., 3426-71-9) are pivotal in chelating metal ions, relevant in anticancer therapies .

Biological Activity

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 1869903-79-6
  • Molecular Formula: C12_{12}H13_{13}NO3_3
  • Molecular Weight: 219.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The presence of the benzyl group enhances binding affinity and specificity for these targets, making it a compound of interest in drug design and development.

Biological Activities

  • Enzyme Inhibition
    • Studies have indicated that this compound may inhibit certain enzymes, similar to other carbamate derivatives that target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, novel benzene-based carbamates have shown promising inhibitory activity against AChE with varying IC50 values .
  • Therapeutic Potential
    • This compound has been explored for its potential anti-inflammatory and analgesic effects. Its structural characteristics suggest it may serve as a precursor for developing therapeutic agents targeting pain and inflammation pathways.
  • Chemical Reactivity
    • The compound can undergo various transformations, such as oxidation to form oxidized derivatives and reduction to yield amines. These reactions could lead to the development of new derivatives with enhanced biological activities.

Comparative Analysis

The unique structure of this compound differentiates it from similar compounds. Below is a comparison table highlighting key features:

Compound NameStructural FeaturesBiological Activity
This compoundBenzyl + 3-Oxocyclobutylmethyl groupEnzyme inhibition
Benzyl carbamateSimple benzyl carbamateGeneral enzyme inhibition
3-Oxocyclobutylmethyl carbamateLacks benzyl substitutionLimited biological activity
Benzyl 3-oxocyclobutylcarbamateSimilar structure but different reactivityModerate enzyme inhibition

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Inhibition Studies :
    • A study demonstrated that certain benzene-based carbamates exhibited IC50 values ranging from 32 µM to lower, indicating their potential as effective inhibitors against cholinesterases .
  • Synthesis and Transformation :
    • Research on the synthesis of cyclobutanone derivatives has shown that modifications in the structure can lead to significant changes in biological activity, emphasizing the importance of specific functional groups in determining efficacy .
  • Pharmacological Evaluation :
    • Ongoing investigations are focusing on the pharmacological profiles of these compounds, assessing their therapeutic potential in preclinical models for conditions like neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing Benzyl n-[(3-oxocyclobutyl)methyl]carbamate with high purity?

Methodological Answer:
The synthesis typically involves coupling a cyclobutyl ketone derivative with a benzyl carbamate precursor. Key steps include:

  • Protection of the amine : Use tert-butyl or benzyl carbamate (Cbz) groups to protect reactive amines during synthesis, as demonstrated in tert-butyl N-(3-oxocyclobutyl)carbamate preparations .
  • Cyclobutane ring formation : Employ [2+2] photocycloaddition or ring-closing metathesis to construct the strained 3-oxocyclobutyl moiety.
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 4.2–4.5 ppm for benzyl CH2, δ 170–175 ppm for carbamate carbonyl in ¹³C NMR) .

Basic: How can the molecular structure of this compound be unambiguously confirmed?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly the strained cyclobutane ring (C–C bond lengths ~1.55 Å) .
  • NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC). The 3-oxocyclobutyl methyl group shows distinct coupling patterns (e.g., J = 8–10 Hz for cyclobutane protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₅NO₃ requires m/z 233.1052 [M+H]⁺) .

Advanced: How does the 3-oxocyclobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The strained cyclobutane ring enhances electrophilicity at the carbonyl carbon:

  • Kinetic studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) via UV-Vis or LC-MS. Compare to non-strained analogs (e.g., cyclohexyl derivatives) to quantify strain effects.
  • DFT calculations : Use Gaussian or ORCA to model transition states and assess ring strain energy (typically ~25–30 kcal/mol for cyclobutanes).
  • Side reactions : Mitigate ring-opening by avoiding strong bases; stabilize intermediates with Lewis acids (e.g., BF₃·OEt₂) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
  • Metabolic stability : Test compound stability in assay media (e.g., liver microsome incubation) to rule out degradation artifacts.
  • Structural analogs : Compare activity of this compound with derivatives lacking the oxocyclobutyl group to isolate pharmacophore contributions .

Advanced: What computational tools are recommended for modeling interactions between this compound and target proteins?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes. Parameterize the cyclobutane ring using force fields (e.g., OPLS4) adjusted for strain energy.
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of the protein-ligand complex.
  • QM/MM : Apply hybrid quantum mechanics/molecular mechanics to model electronic effects at the binding site .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions : Keep at –20°C under argon in amber vials to prevent oxidation/hydrolysis.
  • Degradation monitoring : Perform monthly HPLC checks (C18 column, 254 nm). Look for hydrolysis products (e.g., free amine at δ 1.5–2.0 ppm in ¹H NMR).
  • Protective groups : If instability persists, replace benzyl carbamate with more stable groups (e.g., Fmoc or Boc) .

Advanced: How can researchers troubleshoot low yields in catalytic asymmetric syntheses of this compound?

Methodological Answer:

  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea, Sharpless ligands) to optimize enantiomeric excess (ee).
  • Solvent effects : Use low-polarity solvents (toluene, THF) to enhance stereoselectivity.
  • In situ monitoring : Employ ReactIR to detect intermediates and adjust reaction kinetics .

Basic: What analytical techniques are critical for assessing purity and identity?

Methodological Answer:

Technique Parameters Key Metrics
HPLC C18 column, 30% acetonitrile/70% H₂O (0.1% TFA), 1.0 mL/minRetention time ±0.1 min, peak area ≥99%
NMR 500 MHz, CDCl₃δ 7.3–7.4 ppm (benzyl aromatic), δ 4.1 ppm (CH₂O)
HRMS ESI+, m/z range 50–1000Δ mass error ≤3 ppm

Advanced: What strategies mitigate ring-opening side reactions during functionalization of the 3-oxocyclobutyl group?

Methodological Answer:

  • Low-temperature reactions : Perform additions at –78°C to stabilize transition states.
  • Protecting groups : Temporarily block the carbonyl with trimethylsilyl (TMS) groups.
  • Radical stabilization : Use Barton-McCombie conditions for deoxygenation without ring strain .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog synthesis : Modify the benzyl group (e.g., electron-withdrawing substituents) and cyclobutane ring (e.g., spiro-fused derivatives).
  • Bioassay panels : Test against related targets (e.g., HDACs, kinases) to identify selectivity profiles.
  • Data analysis : Use PCA (principal component analysis) to correlate structural features with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzyl n-[(3-oxocyclobutyl)methyl]carbamate
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Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

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